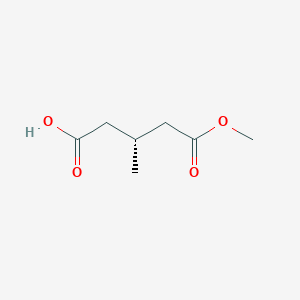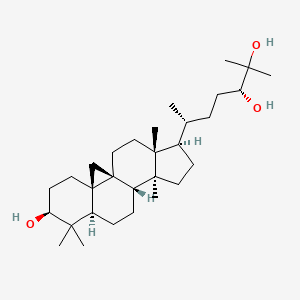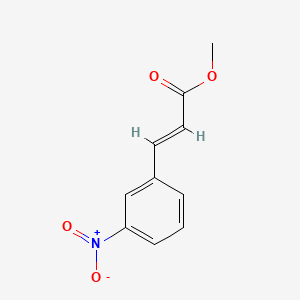
Ethoxy(tetrazol-5-ylidene)methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(tetrazol-5-ylidene)methanolate is a chemical compound with the molecular formula C4H6N4NaO2 and a molecular weight of 165.108 g/mol . It is known for its use in various scientific and industrial applications due to its unique chemical properties. The compound is often utilized as a ligand in asymmetric synthesis and has a reversibly magnetic property, which arises from its ability to form complexes with various metals .
Vorbereitungsmethoden
The synthesis of Ethoxy(tetrazol-5-ylidene)methanolate typically involves the reaction of organic nitriles with sodium azide in the presence of a catalyst. One common method is the [2+3] cycloaddition reaction, which is carried out under reflux conditions in solvents like xylenes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethoxy(tetrazol-5-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
Ethoxy(tetrazol-5-ylidene)methanolate has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and other metal-containing biological systems.
Wirkmechanismus
The mechanism of action of Ethoxy(tetrazol-5-ylidene)methanolate involves its ability to act as a ligand and form complexes with metal ions. This property is crucial in its role in asymmetric synthesis and other chemical reactions. The tetrazole ring can also mimic the carboxylic acid functional group, allowing it to interact with biological targets in a similar manner .
Vergleich Mit ähnlichen Verbindungen
Ethoxy(tetrazol-5-ylidene)methanolate can be compared with other tetrazole derivatives, such as:
Ethyl 1H-Tetrazole-5-carboxylate: Similar in structure but without the sodium salt component.
5-Substituted 1H-Tetrazoles: These compounds have various substituents on the tetrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its ability to form stable complexes with metals and its use as a versatile ligand in asymmetric synthesis.
Eigenschaften
IUPAC Name |
ethoxy(tetrazol-5-ylidene)methanolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h9H,2H2,1H3/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLNEKOXMAJOOT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1N=NN=N1)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N4O2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914657 |
Source


|
| Record name | Ethoxy(5H-tetrazol-5-ylidene)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96107-94-7 |
Source


|
| Record name | Ethoxy(5H-tetrazol-5-ylidene)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
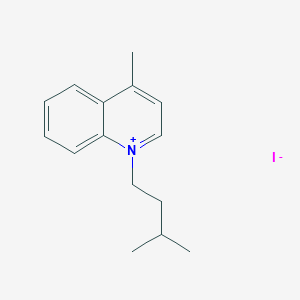
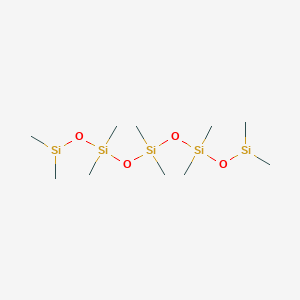
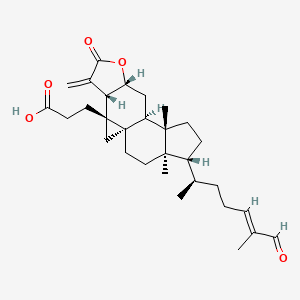
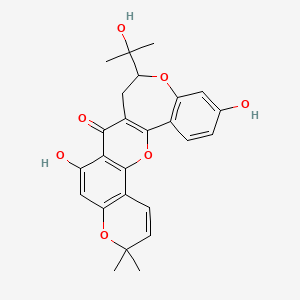
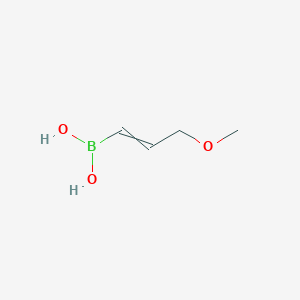
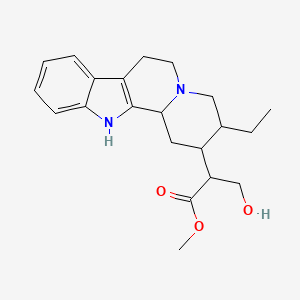
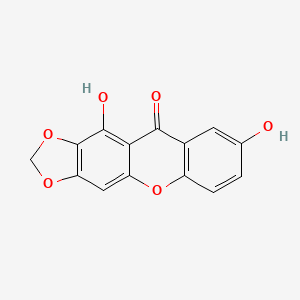
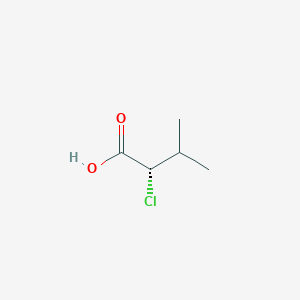
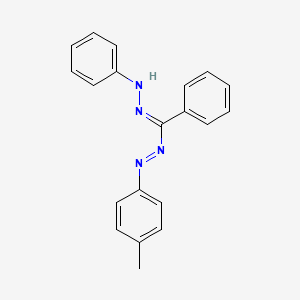
![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B1631067.png)

